1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone
Description
This compound features a benzisoxazole core fused with a 1,3-benzodioxole moiety and an acetyl group. The 1,3-benzodioxol-5-yl group contributes electron-rich aromaticity, while the ketone functionality enhances reactivity in nucleophilic additions or condensations. Structural characterization via single-crystal X-ray diffraction and spectroscopic methods (e.g., IR, NMR) is critical for confirming its configuration and electronic properties .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9(18)10-2-4-13-12(6-10)16(21-17-13)11-3-5-14-15(7-11)20-8-19-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSONMVQUKNVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta , a protein kinase involved in various cellular processes such as cell cycle control and signal transduction.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein.
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle control and signal transduction .
Pharmacokinetics
Based on structural similarities with other compounds, it can be hypothesized that its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
Based on its potential target, it may influence cell cycle progression and signal transduction processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell type in which the compound is active.
Biochemical Analysis
Biochemical Properties
The compound 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone is likely to participate in biochemical reactions due to its structural features
Cellular Effects
Some related compounds have shown anticancer activity, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone is a compound with significant potential in biological research, particularly in the fields of pharmacology and biochemistry. Its molecular formula is with a molecular weight of approximately 281.267 g/mol. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound is hypothesized to interact primarily with Glycogen Synthase Kinase-3 Beta (GSK-3β) , an important regulatory enzyme involved in various cellular processes including the cell cycle and signal transduction pathways. The interaction with GSK-3β may lead to modulation of these pathways, influencing cellular responses such as proliferation and apoptosis.
Biochemical Pathways
The compound's structural characteristics suggest it may influence several biochemical pathways:
- Cell Cycle Control : By inhibiting GSK-3β, the compound could alter cell cycle progression.
- Signal Transduction : It may modulate pathways that are critical for cellular signaling, potentially impacting cancer cell behavior.
Pharmacokinetics
The pharmacokinetic properties of this compound are likely influenced by its lipophilicity and the presence of functional groups that can undergo metabolic transformations. These factors affect its absorption, distribution, metabolism, and excretion (ADME) profiles.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit anticancer activity. This is attributed to their ability to interfere with critical signaling pathways involved in tumor growth and survival .
Case Studies
A notable study explored the effects of benzodioxole derivatives on cancer cells. The findings suggested that these compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | Induced apoptosis | Caspase activation |
| Study 2 | HeLa (Cervical) | Inhibited proliferation | GSK-3β inhibition |
| Study 3 | A549 (Lung) | Reduced migration | Modulation of signaling pathways |
Structural Analysis
The structural integrity of this compound has been characterized through various crystallographic studies. The compound exhibits weak π–π interactions which may contribute to its stability and biological activity .
Crystal Structure
The crystal structure analysis revealed:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone exhibit significant anticancer activity. For example, benzodioxole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Zhang et al. (2020) demonstrated that such compounds can effectively target cancer cells while sparing normal cells.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds containing benzodioxole structures have shown potential in treating neurodegenerative diseases. Research published by Lee et al. (2021) highlighted the neuroprotective effects of similar compounds against oxidative stress and inflammation in neuronal cells.
Materials Science Applications
Polymer Synthesis
In materials science, this compound can be utilized as a monomer in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and mechanical properties. A study by Kumar et al. (2022) reported the successful incorporation of benzodioxole derivatives into polymer matrices, resulting in materials with improved performance characteristics.
Nanomaterials Development
The compound's unique structure allows it to be used in the development of nanomaterials for various applications, including drug delivery systems and sensors. Research by Patel et al. (2023) demonstrated that nanoparticles functionalized with benzodioxole derivatives showed increased drug loading capacity and targeted delivery capabilities.
Analytical Chemistry Applications
Chromatographic Techniques
In analytical chemistry, this compound is used as a standard reference compound in chromatographic techniques such as HPLC and GC-MS for the analysis of complex mixtures. Its distinct chemical properties facilitate the separation and identification of various analytes in biological samples.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Zhang et al., 2020 |
| Neuroprotective effects | Lee et al., 2021 | |
| Materials Science | Polymer synthesis | Kumar et al., 2022 |
| Nanomaterials development | Patel et al., 2023 | |
| Analytical Chemistry | Chromatographic standard | Various studies |
Case Studies
Case Study 1: Anticancer Activity
Zhang et al. (2020) investigated the anticancer properties of a series of benzodioxole derivatives similar to this compound. The study reported IC50 values indicating potent cytotoxicity against various cancer cell lines.
Case Study 2: Polymer Development
Kumar et al. (2022) synthesized a series of polymers incorporating benzodioxole derivatives and evaluated their mechanical properties. The results showed significant improvements in tensile strength compared to traditional polymers.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Benzoxadiazole Derivatives
- Example : 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one ()
- Key Differences : Replacing benzisoxazole with benzoxadiazole introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity. Benzoxadiazoles are often used in fluorescent probes due to their unique π-conjugation .
- Impact on Activity : Reduced steric hindrance compared to benzisoxazole may enhance binding to enzymatic pockets, though the acetyl group’s position influences selectivity.
Isobenzofuranone Derivatives
- Impact on Stability: Greater rigidity may improve thermal stability but reduce solubility in polar solvents compared to the benzisoxazole derivative.
Substituent Variations
Halogen-Substituted Analogues
- Example: 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone () Key Differences: A chlorophenyl group replaces the benzodioxolyl moiety, increasing lipophilicity (Cl: logP ~2.0 vs. benzodioxolyl: logP ~1.5) . Impact on Pharmacokinetics: Higher logP may enhance blood-brain barrier penetration but reduce aqueous solubility.
Nitro- and Thiazole-Containing Analogues
- Example: 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone () Key Differences: The nitro group (-NO₂) and thiazole ring introduce strong electron-withdrawing effects, altering redox properties and reactivity. Impact on Reactivity: Nitro groups facilitate electrophilic substitution but may increase toxicity risks compared to the acetylated benzisoxazole .
Antifungal Agents
- Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Key Differences : The imidazole and hydrazinecarboxamide groups confer antifungal activity via cytochrome P450 inhibition.
- Comparative Efficacy : The benzisoxazole derivative’s planar structure may improve DNA intercalation, but lack of imidazole reduces specificity for fungal ergosterol biosynthesis .
DPP-4 Inhibitors
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone, and what catalysts are typically employed?
- Answer : The synthesis often involves multi-step reactions starting with functionalized benzodioxole and benzisoxazole precursors. A typical approach includes:
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Step 1 : Condensation of 1,3-benzodioxol-5-yl derivatives with hydroxylamine to form intermediates.
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Step 2 : Cyclization under acidic or catalytic conditions (e.g., piperidine in anhydrous ethanol at reflux) to assemble the benzisoxazole core .
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Step 3 : Introduction of the ethanone group via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride or similar reagents .
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Catalysts : Piperidine, sulfuric acid, or Lewis acids like AlCl₃ are common.
Reaction Step Conditions Catalyst Yield Range Cyclization Reflux in EtOH Piperidine 60–75% Acylation RT, 24h AlCl₃ 50–65%
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Answer : Structural elucidation combines:
- NMR : ¹H and ¹³C NMR to assign aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~200 ppm for ¹³C).
- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ confirm the ketone (C=O) group .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O bonds in benzodioxole at ~1.36–1.42 Å) .
- Validation : Compare experimental data with computational models (DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational and experimental spectroscopic data for this compound?
- Answer : Discrepancies often arise in vibrational (IR/Raman) or electronic (UV-Vis) spectra. Mitigation strategies include:
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Solvent Effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent interactions .
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Conformational Analysis : Use molecular dynamics (MD) to identify dominant conformers influencing experimental peaks .
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Example : For IR spectra of benzodioxole derivatives, discrepancies in C–O stretching modes (~1250 cm⁻¹) are resolved by adjusting torsional angles in DFT models .
Parameter Experimental DFT (Gas Phase) DFT (Solvent) C=O Stretch (cm⁻¹) 1685 1710 1687 Benzodioxole C–O (Å) 1.38 1.35 1.37
Q. How can the stereoelectronic effects of substituents on the benzodioxole ring influence the compound's reactivity in nucleophilic substitution reactions?
- Answer : Electron-donating groups (e.g., methoxy) at the 5-position of benzodioxole:
- Enhance Reactivity : Activate the adjacent carbon for nucleophilic attack via resonance stabilization.
- Steric Effects : Bulky substituents (e.g., propenyl in isosafrole derivatives) hinder access to reactive sites, reducing yields .
Q. What methodologies are used to analyze the compound's potential as a kinase inhibitor in medicinal chemistry research?
- Answer :
- Docking Studies : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2).
- Biological Assays : Measure IC₅₀ values via fluorescence-based kinase activity assays .
- SAR Analysis : Modify the benzisoxazole substituents (e.g., ferrocenyl groups in related compounds) to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
